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Compound of Interest

2-Chloro-n-(4-
Compound Name:

methylphenyl)benzamide
CAS No.: 2447-93-0

Cat. No.: B1606560

Get Quote

Executive Summary

2-Chloro-N-(4-methylphenyl)benzamide (also known as 2-Chloro-N-p-tolylbenzamide)
represents a critical structural model in the study of N-arylbenzamides, a class of
pharmacophores extensively screened for antimicrobial and anticancer activity. While often
overshadowed by more complex derivatives, this compound serves as a vital Structure-Activity
Relationship (SAR) benchmark.

Its significance lies in the "Ortho-Chloro Effect": the steric hindrance introduced by the chlorine
atom at the 2-position of the benzoyl ring forces the molecule into a specific non-planar
conformation (syn to C=0), altering its binding affinity to biological targets such as Tubulin or
Histone Deacetylases (HDACs) compared to its unsubstituted analogs.

This guide compares its physicochemical and cytotoxic profile against standard
chemotherapeutics (Cisplatin) and structural analogs to assist researchers in optimizing
benzamide-based drug candidates.
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Chemical Profile & Synthesis

To understand the cytotoxicity, one must first understand the molecular geometry that drives

interaction with cellular targets.

Property Specification

IUPAC Name 2-Chloro-N-(4-methylphenyl)benzamide
Molecular Formula C14H12CINO

Molecular Weight 245.70 g/mol

Crystal System

Monoclinic (Space group P21/c)

Key Structural Feature

Twisted Conformation: The benzoyl and aniline

rings are tilted ~82.8° relative to each other due

to the ortho-ClI steric clash [1].

Solubility

Soluble in DMSO, Ethanol, DMF; Insoluble in

water.

Synthesis Protocol (Gowda Method)

The synthesis follows a standard Schotten-Baumann reaction, optimized for high yield and

purity suitable for biological screening.
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Pure 2-Chloro-N-
(4-methylphenyl)benzamide

Caption: Synthesis pathway via nucleophilic acyl substitution, yielding the target benzamide.

Comparative Cytotoxicity Analysis

The cytotoxicity of benzamides is typically evaluated using the MTT Assay or SRB Assay

against specific cancer cell lines (e.g., MCF-7, HelLa, HepG2).
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Performance vs. Standards

The following data synthesizes the biological activity of the N-arylbenzamide class. Note that
while specific IC50 values for the title compound vary by cell line, it generally exhibits moderate
cytotoxicity (micromolar range), making it a "hit" compound rather than a final drug candidate.

) Cytotoxicity (ICso - Selectivity Index
Compound Target Mechanism

MCF-7) (Sl)

2-Chloro-N-(4-
methylphenyl)benzami  Tubulin / Unknown 15 - 45 uM (Est.) Moderate
de
Cisplatin (Control) DNA Crosslinking 2-5uM Low (High Toxicity)
Doxorubicin (Control) Topoisomerase I 0.5-15um Low
Analog: N-(4-
ethoxyphenyl)-2- HDAC Inhibition 8-12uM High
hydroxybenzamide
Analog: 4-Chloro-N- Tubulin

) o 10 - 20 uM Moderate
phenylbenzamide Polymerization

Key Insight: The 2-Chloro substituent reduces potency compared to 2-Hydroxy or 2-Amino
analogs (which can form intramolecular hydrogen bonds), but it increases metabolic stability
and lipophilicity, enhancing membrane permeability.

Structure-Activity Relationship (SAR)

¢ Ortho-Substitution (2-Position): The Chlorine atom locks the conformation. Removing this
(unsubstituted benzamide) often leads to a loss of activity due to free rotation.

e Para-Substitution (4-Position on Aniline): The Methyl group is electron-donating. Replacing
this with an electron-withdrawing group (e.g., -NOz, -F) typically increases cytotoxicity but
also increases toxicity to normal cells [2].

Mechanism of Action (Hypothetical)

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606560?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Based on structural analogs (e.g., N-phenylbenzamides), the cytotoxicity is likely mediated
through Tubulin Polymerization Inhibition or Oxidative Stress induction.

2-Chloro-N-(4-methylphenyl)benzamide
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Caption: Proposed mechanism of action involving microtubule destabilization leading to
apoptosis.

Experimental Protocols

To validate the cytotoxicity of this compound in your own lab, follow this standardized workflow.

Protocol A: MTT Cytotoxicity Assay

Objective: Determine ICso values in adherent cancer cell lines.
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e Seeding: Plate cells (e.g., HeLa or MCF-7) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% COea.

e Treatment: Dissolve 2-Chloro-N-(4-methylphenyl)benzamide in DMSO. Prepare serial
dilutions (100 pM to 0.1 pM). Add to wells (Final DMSO < 0.1%).

 Incubation: Incubate for 48 hours.

e Labeling: Add 20 pL MTT reagent (5 mg/mL) to each well. Incubate for 4h.

e Solubilization: Remove media. Add 100 uL DMSO to dissolve formazan crystals.
» Read: Measure absorbance at 570 nm.

 Calculation:

.[1] Plot dose-response curve to find ICso.

Protocol B: Crystallization (Quality Control)

Before biological testing, ensure the correct polymorph is used, as described by Gowda et al.

Method: Slow evaporation.

Solvent: Ethanol (0.5 g compound in 30 mL ethanol).

Result: Rod-like colorless single crystals.

Verification: Melting point check and IR spectrum (C=0 stretch).

Strategic Recommendations

e Use as a Negative Control: When testing novel, high-potency benzamides, use 2-Chloro-N-
(4-methylphenyl)benzamide as a baseline to demonstrate the efficacy of your new
functional groups.

» Scaffold Hopping: If the 2-Chloro derivative shows toxicity > 50 uM, consider replacing the 4-
methyl group with 4-fluoro or 4-nitro to enhance electronic interactions with the target
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protein.

o Combination Therapy: Benzamides often synergize with DNA-damaging agents (like
Cisplatin). Test this compound in combination to see if it sensitizes resistant cell lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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